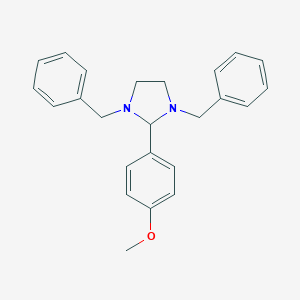
1,3-ジベンジル-2-(4-メトキシフェニル)イミダゾリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine is a synthetic compound with the molecular formula C24H26N2O It belongs to the class of imidazolidines, which are five-membered heterocyclic compounds containing two nitrogen atoms
科学的研究の応用
1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then cyclized with benzyl chloride in the presence of a base, such as sodium hydride, to yield the desired imidazolidine compound. The reaction is typically carried out in an organic solvent like tetrahydrofuran under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding imidazolidinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Imidazolidinones.
Reduction: Amine derivatives.
Substitution: Various substituted imidazolidines depending on the nucleophile used.
作用機序
The mechanism of action of 1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
類似化合物との比較
Similar Compounds
- 1,3-Dibenzyl-2-(2-methoxyphenyl)imidazolidine
- 1,3-Dibenzyl-2-[3-(benzyloxy)phenyl]imidazolidine
- 1,3-Dibenzyl-2-[4-(benzyloxy)-3-methoxyphenyl]imidazolidine
Uniqueness
1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for diverse research applications.
生物活性
1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.
Chemical Structure and Properties
1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine belongs to a class of imidazolidines characterized by their unique structural features, which contribute to their biological activities. The compound consists of a central imidazolidine ring substituted with two benzyl groups and a methoxyphenyl group, enhancing its lipophilicity and potential for cellular interaction.
Research indicates that compounds with imidazolidine scaffolds can interact with various biological targets. One study focused on the interaction of dibenzyl imidazolidines with α-synuclein (αS), a protein implicated in Parkinson's disease (PD). The findings suggested that these compounds could mitigate αS aggregation, a key pathological feature in PD. Molecular docking studies revealed that 1,3-dibenzyl-2-(4-methoxyphenyl)imidazolidine binds near the lysine-rich region of the N-terminus of αS, stabilizing its native conformation and preventing amyloidogenic aggregation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 1,3-dibenzyl-2-(4-methoxyphenyl)imidazolidine:
Study on Neuroprotective Effects
In an experimental setup involving PC12 cells, 1,3-dibenzyl-2-(4-methoxyphenyl)imidazolidine was tested for its neuroprotective effects against αSA53T-induced toxicity. The MTT assay demonstrated significant protection against cell death when treated with the compound compared to controls. This suggests its potential as a therapeutic agent in neurodegenerative conditions .
Antimicrobial Evaluation
Another study investigated the antimicrobial properties of imidazolidines, including derivatives similar to 1,3-dibenzyl-2-(4-methoxyphenyl)imidazolidine. The results indicated promising antifungal activity against various strains, supporting the hypothesis that modifications in the imidazolidine structure could enhance biological efficacy .
特性
IUPAC Name |
1,3-dibenzyl-2-(4-methoxyphenyl)imidazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-27-23-14-12-22(13-15-23)24-25(18-20-8-4-2-5-9-20)16-17-26(24)19-21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBLZBIKFFYZJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














